![molecular formula C6H3BrN4O2 B1527620 3-Brom-5-nitro-1H-pyrazolo[3,4-b]pyridin CAS No. 1186608-83-2](/img/structure/B1527620.png)
3-Brom-5-nitro-1H-pyrazolo[3,4-b]pyridin
Übersicht
Beschreibung
“3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs, or tropomyosin receptor kinases, are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Synthesis Analysis
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis involved dissolving 5-Bromo-1H-pyrazolo[3,4-b]pyridine and N-iodosuccinimide in DMF, then heating at 60 °C and stirring for 12 hours .Wissenschaftliche Forschungsanwendungen
TRK-Hemmung für die Krebstherapie
Pyrazolo[3,4-b]pyridin-Derivate wurden als potente Inhibitoren von Tropomyosin-Rezeptorkinase (TRKs) identifiziert . TRKs sind entscheidend für die Proliferation und Differenzierung von Zellen, und ihre Überexpression oder kontinuierliche Aktivierung kann zu Krebs führen. Durch die Hemmung von TRKs können diese Verbindungen das Fortschreiten verschiedener Krebsarten verhindern, darunter Darmkrebs, nicht-kleinzelliger Lungenkrebs, Glioblastom und Plattenepithelkarzinom des Kopf-Hals-Bereichs .
Synthese von TRK-Inhibitoren
Die Synthese von Pyrazolo[3,4-b]pyridin-Derivaten beinhaltet Scaffold-Hopping und computergestütztes Drug Design, was zur Entwicklung von Verbindungen mit signifikanter inhibitorischer Aktivität gegen TRKA führt . So zeigte beispielsweise eine synthetisierte Verbindung einen IC50-Wert von 56 nM, was ein starkes Potenzial für weitere Untersuchungen in der Krebsbehandlung aufzeigt .
Entwicklung von Medikamenten für das zentrale Nervensystem
Strukturelle Analoga von Pyrazolo[4,3-b]pyridinen sind wichtige Substrate für die Entwicklung von Medikamenten, die auf das zentrale Nervensystem abzielen . Diese Verbindungen können modifiziert werden, um ihre Wirksamkeit und Spezifität für verschiedene neurologische Erkrankungen zu verbessern.
Antivirale Medikamentenforschung
Pyrazolo[3,4-b]pyridin-Derivate haben sich als vielversprechende potenzielle antivirale Mittel erwiesen . Ihre Fähigkeit, mit viralen Proteinen zu interagieren, kann zur Entwicklung neuer Behandlungen für Virusinfektionen genutzt werden.
Entzündungshemmende Anwendungen
Die entzündungshemmenden Eigenschaften von Pyrazolo[3,4-b]pyridin-Derivaten machen sie zu Kandidaten für die Behandlung von entzündlichen Erkrankungen . Die Forschung in diesem Bereich könnte zu neuen Therapien für Erkrankungen führen, die durch Entzündungen gekennzeichnet sind.
Onkologie und Tumorbehandlung
Diese Verbindungen wurden auf ihre Verwendung in der Onkologie, insbesondere in der Tumorbehandlung, untersucht . Ihr Wirkmechanismus kann die Hemmung der Zellproliferation und die Induktion von Apoptose in Krebszellen umfassen.
Behandlung von Herz-Kreislauf-Erkrankungen
Die Forschung hat gezeigt, dass Pyrazolo[3,4-b]pyridin-Derivate zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt werden könnten . Ihre Wechselwirkung mit Herzproteinen könnte die Grundlage für neuartige Behandlungen bieten.
Entwicklung von Antibiotika
Die antibakteriellen Eigenschaften dieser Derivate werden für die Entwicklung neuer Antibiotika untersucht . Diese Forschung ist besonders wichtig im Zeitalter der Antibiotikaresistenz.
Wirkmechanismus
Target of Action
The primary targets of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . TRKs have three subtypes, namely TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .
Mode of Action
3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine interacts with its targets, the TRKs, by inhibiting their activities . For instance, one of the derivatives of this compound, referred to as compound C03, showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
Biochemical Pathways
Upon activation, the intramembrane kinase domain of TRKs is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
The compound C03, a derivative of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine, has good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.
Result of Action
The result of the action of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine is the inhibition of the proliferation of certain cell lines. For example, compound C03 inhibited the proliferation of the Km-12 cell line .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN4O2/c7-5-4-1-3(11(12)13)2-8-6(4)10-9-5/h1-2H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKTUBBDMTVCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720955 | |
| Record name | 3-Bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1186608-83-2 | |
| Record name | 3-Bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




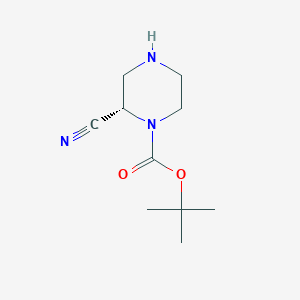
![7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1527540.png)
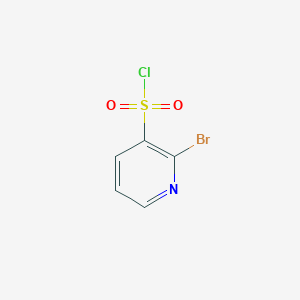
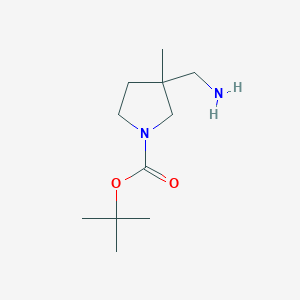
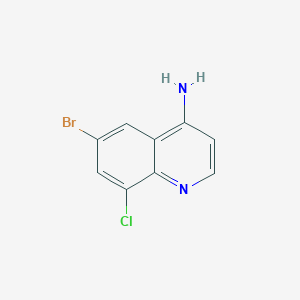
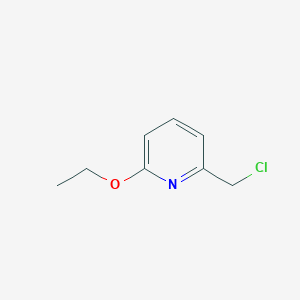
![(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine](/img/structure/B1527553.png)
![[2-(Cyclopropylmethoxy)-4-methylphenyl]methanamine](/img/structure/B1527555.png)
![{4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol](/img/structure/B1527556.png)
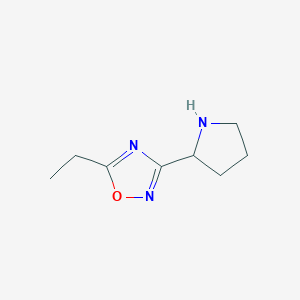
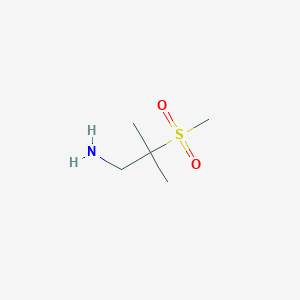
![[1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1527559.png)
![tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate](/img/structure/B1527560.png)